4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

Description

Chemical Identity and Nomenclature

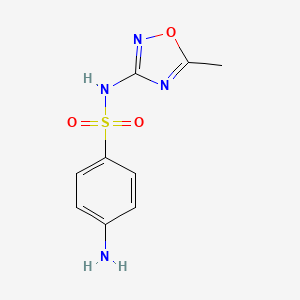

The compound is formally identified by the IUPAC name This compound , reflecting its structural components: a benzene ring substituted with an amino group at the para position, a sulfonamide functional group, and a 5-methyl-1,2,4-oxadiazole heterocycle. Its molecular formula, C₉H₁₀N₄O₃S , corresponds to a molecular weight of 254.27 g/mol . The SMILES notation, O=S(C₁=CC=C(N)C=C₁)(NC₂=NOC(C)=N₂)=O , delineates the connectivity of the sulfonyl group bridging the benzene and oxadiazole rings.

Key physicochemical properties include a hydrogen bond donor count of 2 (from the amino and sulfonamide groups) and a hydrogen bond acceptor count of 6 (contributions from the sulfonyl oxygen atoms and oxadiazole nitrogen-oxygen centers). The compound’s planar structure facilitates π-π stacking interactions, while the sulfonamide group enables hydrogen bonding with biological targets, a feature critical for its potential bioactivity.

Historical Development in Heterocyclic Sulfonamide Chemistry

The discovery of sulfonamides in the 1930s marked a watershed in antimicrobial therapy, with Prontosil (a sulfanilamide prodrug) demonstrating systemic efficacy against streptococcal infections. Early sulfonamides, however, faced limitations such as low solubility and toxicity, driving the synthesis of heterocyclic variants to improve pharmacokinetics. The integration of oxadiazoles—first reported in 1884—into sulfonamide scaffolds emerged in the mid-20th century, capitalizing on oxadiazoles’ metabolic stability and hydrogen-bonding capacity.

Modern advancements, such as copper-catalyzed S–N coupling and SuFEx (Sulfur Fluoride Exchange) reactions, have streamlined the synthesis of sulfonamide-oxadiazole hybrids. For instance, Chen et al. (2024) detailed a one-pot synthesis using arylboronic acids and potassium metabisulfite (K₂S₂O₅) to construct the sulfonamide backbone, followed by oxadiazole cyclization. These methods address historical challenges in regioselectivity and yield, enabling the efficient production of derivatives like this compound.

Position Within Oxadiazole-Sulfonamide Hybrid Compounds

This compound belongs to a subclass of sulfonamides where the sulfonyl group is tethered to a 1,2,4-oxadiazole ring—a configuration that enhances target specificity and resistance to enzymatic degradation. The 1,2,4-oxadiazole moiety, distinguished by nitrogen atoms at positions 1 and 2 and an oxygen at position 4, contributes to dipole-dipole interactions and π-stacking with aromatic residues in enzyme active sites. Comparative studies highlight that methyl substitution at the oxadiazole’s 5-position (as in this compound) improves lipophilicity, thereby enhancing membrane permeability relative to unsubstituted analogs.

Structurally analogous hybrids, such as N-(1,3,4-oxadiazol-2-yl)benzenesulfonamides , exhibit broad-spectrum antibacterial activity, suggesting that the 1,2,4-oxadiazole variant may share similar mechanisms, potentially inhibiting dihydropteroate synthase (DHPS) or carbonic anhydrase. The amino group at the benzene’s 4-position further enables derivatization, offering a synthetic handle for optimizing solubility and binding affinity.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₄O₃S | |

| Molecular Weight | 254.27 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| SMILES | O=S(C₁=CC=C(N)C=C₁)(NC₂=NOC(C)=N₂)=O |

Properties

CAS No. |

723-47-7 |

|---|---|

Molecular Formula |

C9H10N4O3S |

Molecular Weight |

254.27 g/mol |

IUPAC Name |

4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H10N4O3S/c1-6-11-9(12-16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) |

InChI Key |

ASWFWIACWHAFNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction forms the oxadiazole ring and incorporates the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the sulfonamide group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted sulfonamides.

Scientific Research Applications

4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s antibacterial properties make it a candidate for studying bacterial inhibition mechanisms.

Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, preventing the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Heterocyclic Ring Variations

Key Analogs :

- Sulfamethoxazole (SMX): 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (CAS 723-46-6) .

- 4-Amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide: Lacks the 5-methyl group on the oxadiazole ring .

- HI-1999: 4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (CAS 51543-31-8) .

| Property | Target Compound | Sulfamethoxazole (SMX) | HI-1999 |

|---|---|---|---|

| Heterocycle | 1,2,4-Oxadiazole (N,N,O at 1,2,4) | 1,2-Oxazole (O,N at 1,2) | 1,2-Oxazole with N-methyl substitution |

| Substituents | 5-Methyl on oxadiazole | 5-Methyl on oxazole | 5-Methyl on oxazole + N-methyl sulfonamide |

| Lipophilicity (Predicted) | Higher (oxadiazole + methyl) | Moderate | Higher (N-methyl group) |

Impact of Heterocycle :

- 1,2,4-Oxadiazole : Offers enhanced thermal stability and metabolic resistance due to its electron-deficient aromatic system, making it suitable for applications beyond antimicrobials (e.g., energetic materials) .

- 1,2-Oxazole (SMX) : Widely used in antibiotics but prone to microbial resistance. The oxazole ring is less electron-deficient, affecting binding affinity to bacterial targets .

Physicochemical Properties

Pharmacokinetic and Environmental Behavior

- Protein Binding : SMX exhibits ~70% plasma protein binding; methylated oxadiazoles may show higher binding due to lipophilicity.

Biological Activity

4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of carbonic anhydrase II (CA II). This compound belongs to a class of heterocyclic compounds that have shown promise in medicinal chemistry, particularly in the treatment of conditions like glaucoma and various cancers.

- Molecular Formula : C10H14N4O4S

- Molecular Weight : 286.31 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound is its ability to inhibit carbonic anhydrase II. This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. The inhibition of CA II can lead to decreased intraocular pressure, making this compound a candidate for treating glaucoma.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

- Growth Inhibition : The compound has shown growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against several human cancer cell lines, indicating potent anticancer activity .

In Vivo Studies

A study involving Wistar rats and Soviet Chinchilla rabbits investigated the pharmacokinetics and biotransformation of the compound. Key findings include:

- Metabolite Identification : The metabolites identified include N-hydroxy and hydroxymethyl derivatives of the compound, which were detected using HPLC-MS/MS techniques .

Case Studies

A notable case study involved the administration of the compound as a 1% suspension via intraperitoneal injection. The results indicated:

- Pharmacokinetics : Blood samples taken at various time points showed the presence of metabolites suggesting effective absorption and biotransformation within the biological system .

Table 1: Metabolites of this compound

| Metabolite | Detection Method | Retention Time | m/z Transition |

|---|---|---|---|

| M1 | Plasma | 6.7 min | 254→117 m/z |

| M2 | Urine | 8.7 min | 254→133 m/z |

| M3 | Urine | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.